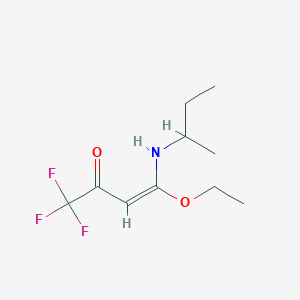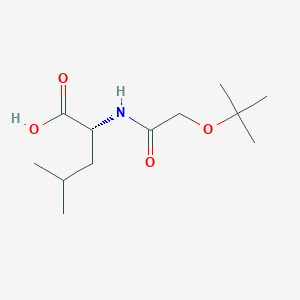
(2-(tert-Butoxy)acetyl)-D-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butoxy)acetyl)-D-leucine is a compound that features a tert-butoxy group attached to the acetyl group of D-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)acetyl)-D-leucine typically involves the protection of the amino group of D-leucine using a tert-butoxycarbonyl (Boc) group. This is followed by acetylation at the 2-position. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran (THF) or dichloromethane. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(tert-Butoxy)acetyl)-D-leucine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide for deprotection, trifluoroacetic acid for Boc removal, and various oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields free D-leucine, while oxidation of the tert-butoxy group can produce tert-butyl alcohol .
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butoxy)acetyl)-D-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(tert-Butoxy)acetyl)-D-leucine involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The acetyl group can participate in acylation reactions, modifying the activity of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(tert-Butoxy)acetyl)-L-leucine: Similar structure but with the L-enantiomer of leucine.
(2-(tert-Butoxy)acetyl)-D-alanine: Similar structure but with D-alanine instead of D-leucine.
(2-(tert-Butoxy)acetyl)-D-valine: Similar structure but with D-valine instead of D-leucine.
Uniqueness
(2-(tert-Butoxy)acetyl)-D-leucine is unique due to its specific combination of the tert-butoxy group and D-leucine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where stereochemistry and functional group protection are critical .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(11(15)16)13-10(14)7-17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
QQAMVYBUQNFBIS-SECBINFHSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)COC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)


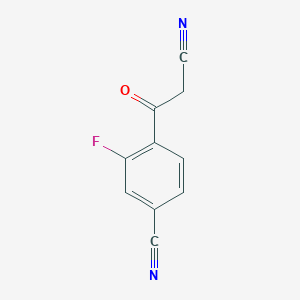
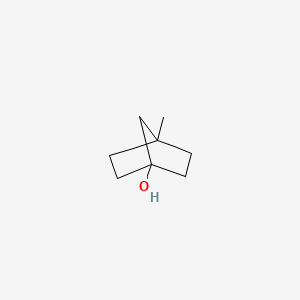
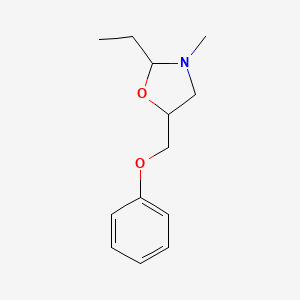
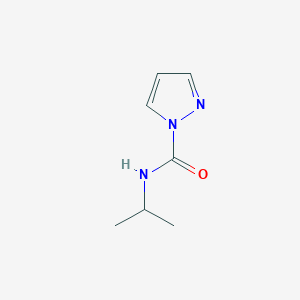
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
amine](/img/structure/B12854130.png)
